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Compound of Interest

Compound Name: Methyl 2-bromo-4-formylbenzoate

CAS No.: 90484-52-9

Cat. No.: B1426100

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-bromo-4-formylbenzoate (C₉H₇BrO₃), a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds.[1] A thorough understanding of its

spectroscopic properties is paramount for researchers, scientists, and professionals in drug

development to ensure purity, confirm identity, and elucidate reaction mechanisms. This

document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to

this specific molecule.

Molecular Structure and Expected Spectroscopic
Features
Methyl 2-bromo-4-formylbenzoate is a disubstituted aromatic compound with three key

functional groups: a methyl ester, a bromo substituent, and a formyl (aldehyde) group.[2] The

relative positions of these groups on the benzene ring dictate the electronic environment of

each atom and, consequently, the spectroscopic signatures. The bromine atom at position 2

and the formyl group at position 4 create a distinct substitution pattern that will be reflected in

the NMR, IR, and MS data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Methyl 2-bromo-4-formylbenzoate, both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their

chemical environment, and their proximity to neighboring protons. Based on the structure, we

can predict the following signals:

Aromatic Protons: The three protons on the aromatic ring will be in different chemical

environments due to the influence of the surrounding substituents. They are expected to

appear in the downfield region (typically 7.0-8.5 ppm for aromatic protons).[3] The electron-

withdrawing nature of the aldehyde and ester groups, along with the bromine atom, will

deshield these protons.

Aldehyde Proton: The proton of the formyl group is highly deshielded and will appear as a

singlet at a very downfield chemical shift, typically in the range of 9.5-10.5 ppm.

Methyl Ester Protons: The three protons of the methyl group of the ester will be in a relatively

shielded environment and will appear as a sharp singlet further upfield, likely around 3.9-4.0

ppm.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-bromo-4-formylbenzoate

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde-H 9.5 - 10.5 Singlet (s)

Aromatic-H 7.5 - 8.5 Multiplet (m)

Methyl Ester-H 3.9 - 4.0 Singlet (s)

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbonyl Carbons: The carbon atoms of the ester and aldehyde carbonyl groups are

significantly deshielded and will appear at the downfield end of the spectrum, typically

between 160-200 ppm. The aldehyde carbonyl is generally more deshielded than the ester

carbonyl.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts due

to the different substituents. The carbon attached to the bromine (C-Br) will be influenced by

the halogen's electronegativity and "heavy atom" effect. The carbons attached to the ester

and aldehyde groups will also be downfield. Aromatic carbons typically resonate between

120-140 ppm.[5]

Methyl Carbon: The carbon of the methyl ester group will be the most shielded, appearing

upfield around 50-55 ppm.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-bromo-4-formylbenzoate

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde C=O 185 - 195

Ester C=O 160 - 170

Aromatic C-Br 115 - 125

Aromatic C-CHO 130 - 140

Aromatic C-COOCH₃ 130 - 140

Other Aromatic C-H 125 - 135

Methyl Ester C 50 - 55

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

accurate structural elucidation.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://www.rsc.org/suppdata/cc/c2/c2cc33944g/c2cc33944g.pdf
https://www.benchchem.com/product/b1426100/docs?utm_src=pdf-body#spectroscopic-characterization-of-methyl-2-bromo-4-formylbenzoate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426100?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-bromo-4-formylbenzoate
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR

tube.[7] Ensure the sample is fully dissolved to avoid line broadening.

Instrument Setup: Place the NMR tube in the spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity, which is essential for high resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation.

Interpretation of the Mass Spectrum
For Methyl 2-bromo-4-formylbenzoate, electron ionization (EI) is a common technique.

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding

to the molecular weight of the compound. A key feature will be the isotopic pattern of

bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. [9]Therefore,

the mass spectrum will show two molecular ion peaks of almost equal intensity at M⁺ and

M+2⁺. The calculated monoisotopic mass of C₉H₇⁷⁹BrO₃ is approximately 241.96 g/mol .

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to

characteristic daughter ions. Common fragmentation pathways for this molecule include:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z [M - 31]⁺.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would give a fragment at m/z

[M - 79]⁺ and [M - 81]⁺. [10] * Loss of the formyl group (•CHO): This would lead to a

fragment at m/z [M - 29]⁺. [11] * α-cleavage of the aldehyde: Loss of a hydrogen radical

(•H) from the aldehyde is also possible, giving a fragment at m/z [M - 1]⁺. [12] Table 4:

Predicted Major Fragment Ions in the Mass Spectrum of Methyl 2-bromo-4-
formylbenzoate

m/z (for ⁷⁹Br) Proposed Fragment

242 / 244 [M]⁺• (Molecular ion)

211 / 213 [M - OCH₃]⁺

213 / 215 [M - H - CO]⁺

183 / 185 [M - COOCH₃]⁺

163 [M - Br]⁺

135 [M - Br - CO]⁺
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Experimental Protocol for Mass Spectrometry
The following is a general procedure for obtaining a mass spectrum using a direct insertion

probe with electron ionization.

Protocol:

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

Instrument Setup:

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the high-vacuum source of the mass spectrometer.

Data Acquisition:

Gradually heat the probe to volatilize the sample into the ion source.

The vaporized molecules are bombarded with a beam of high-energy electrons, causing

ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak and its isotopic pattern.

Analyze the major fragment ions to deduce the fragmentation pathways and confirm the

structure.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion
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The comprehensive spectroscopic analysis of Methyl 2-bromo-4-formylbenzoate using NMR,

IR, and MS provides a detailed and validated method for its identification and characterization.

The predicted data, based on established principles and data from analogous structures,

serves as a reliable reference for researchers. Adherence to the outlined experimental

protocols will ensure the acquisition of high-quality data, which is fundamental for advancing

research and development in fields where this compound is a critical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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